1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a chemical compound with diverse applications in scientific research. It is known for its potential in drug development, particularly in the field of targeted therapies.
Preparation Methods
The synthesis of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide involves several steps. The synthetic route typically starts with the preparation of the thiophene derivative, followed by the cyclopentylmethylation of the thiophene ring. The final step involves the sulfonation of the imidazole ring. The reaction conditions often require the use of strong acids and bases, as well as high temperatures to facilitate the reactions.
Chemical Reactions Analysis
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of targeted therapies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:
- 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide
- 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific imidazole-4-sulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-17-8-13(15-11-17)21(18,19)16-10-14(5-2-3-6-14)12-4-7-20-9-12/h4,7-9,11,16H,2-3,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWXMVIRSBUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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